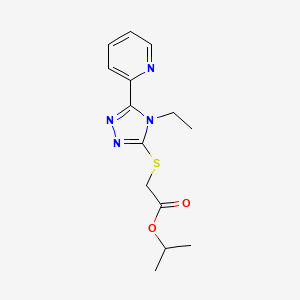
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate typically involves multiple steps. One common method starts with the preparation of 4-ethyl-5-(2-pyridyl)-1,2,4-triazole-3-thione, which is then reacted with ethyl chloroacetate under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or thioether positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro triazole derivatives.
Substitution: Various substituted esters or thioethers.
Aplicaciones Científicas De Investigación
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiplatelet and anticoagulant activities.
Mecanismo De Acción
The mechanism of action of Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate involves its interaction with specific molecular targets. For instance, in its role as an antiplatelet agent, it inhibits platelet aggregation by targeting key enzymes and receptors involved in the coagulation pathway . The triazole ring is crucial for its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-ethyl-5-(2-pyridyl)-1,2,4-triazole-3-thione
- Ethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate
Uniqueness
Methylethyl 2-(4-ethyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate stands out due to its unique combination of a triazole ring and a thioether linkage, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H18N4O2S |
|---|---|
Peso molecular |
306.39 g/mol |
Nombre IUPAC |
propan-2-yl 2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C14H18N4O2S/c1-4-18-13(11-7-5-6-8-15-11)16-17-14(18)21-9-12(19)20-10(2)3/h5-8,10H,4,9H2,1-3H3 |
Clave InChI |
QTKDRDVKZIBZQN-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)OC(C)C)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136817.png)



![3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136838.png)
![N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide](/img/structure/B12136846.png)
![2-[3-(4-chlorophenyl)-4-oxo(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)]-N-(3-methylphenyl)acetamide](/img/structure/B12136853.png)

![2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12136883.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one](/img/structure/B12136884.png)
![acetamide,2-[[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12136891.png)
![(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12136892.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-propoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136898.png)
![1-[(3,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B12136902.png)
